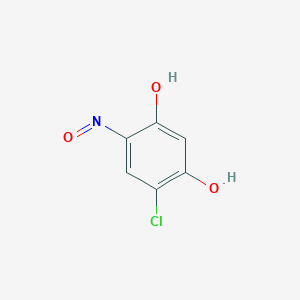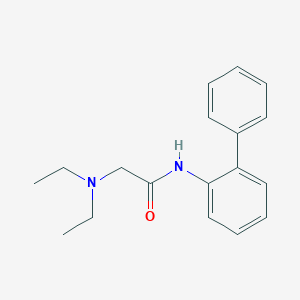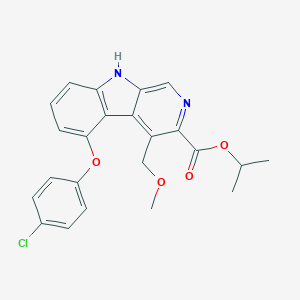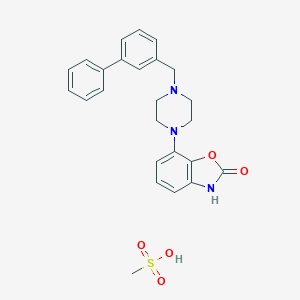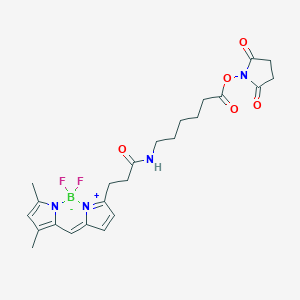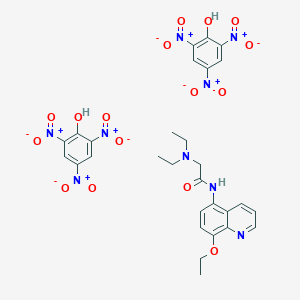
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride is a chemical compound that has been widely used in scientific research. It is commonly referred to as DEAEQ or E-64d, and it has been found to have various biochemical and physiological effects.
Mecanismo De Acción
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride acts as a covalent inhibitor of cysteine proteases by irreversibly binding to the active site of the enzyme. This compound contains a vinyl sulfone group that reacts with the thiol group of the catalytic cysteine residue, leading to the formation of a covalent bond. The inhibition of cysteine proteases by 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been shown to result in the accumulation of undegraded proteins and peptides, leading to the induction of apoptosis in cancer cells and the suppression of immune responses in autoimmune disorders.
Efectos Bioquímicos Y Fisiológicos
In addition to its role as a cysteine protease inhibitor, 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been found to have various biochemical and physiological effects. This compound has been shown to inhibit lysosomal acidification, leading to the impairment of lysosomal function and the accumulation of autophagosomes. The inhibition of lysosomal function by 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been implicated in the induction of autophagy and the suppression of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has several advantages for lab experiments. This compound is highly specific for cysteine proteases, making it a valuable tool for studying the role of these enzymes in various physiological processes. Additionally, 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride is a reversible inhibitor, allowing for the recovery of enzyme activity after the compound is removed. However, this compound has some limitations, including its irreversible binding to cysteine proteases, which can lead to the formation of adducts with other cellular proteins. Additionally, the inhibition of lysosomal function by 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride can affect other cellular processes, leading to off-target effects.
Direcciones Futuras
The use of 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride in scientific research is likely to continue to expand in the future. One potential future direction is the development of more specific inhibitors of cysteine proteases, which could lead to the development of more targeted therapies for diseases such as cancer and autoimmune disorders. Additionally, the use of 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride in combination with other inhibitors could lead to synergistic effects and improved therapeutic outcomes. Finally, the development of new analytical techniques could lead to a better understanding of the mechanism of action of 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride and its effects on cellular processes.
Métodos De Síntesis
The synthesis of 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride involves the reaction of 8-ethoxy-5-quinolinecarboxylic acid with diethylamine to form 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide. This compound is then treated with hydrochloric acid to produce 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been extensively used in scientific research due to its ability to inhibit cysteine proteases. This compound has been found to be particularly effective in inhibiting cathepsins, which are involved in various physiological processes such as antigen presentation, apoptosis, and extracellular matrix degradation. The inhibition of cathepsins using 2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride has been shown to have therapeutic potential in various diseases such as cancer, osteoporosis, and autoimmune disorders.
Propiedades
Número CAS |
19655-27-7 |
|---|---|
Nombre del producto |
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride |
Fórmula molecular |
C29H29N9O16 |
Peso molecular |
759.6 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-(8-ethoxyquinolin-5-yl)acetamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C17H23N3O2.2C6H3N3O7/c1-4-20(5-2)12-16(21)19-14-9-10-15(22-6-3)17-13(14)8-7-11-18-17;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-11H,4-6,12H2,1-3H3,(H,19,21);2*1-2,10H |
Clave InChI |
YCIZLYGFZVZDPB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C2C=CC=NC2=C(C=C1)OCC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCN(CC)CC(=O)NC1=C2C=CC=NC2=C(C=C1)OCC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
2-(Diethylamino)-N-(8-ethoxy-5-quinolyl)acetamide dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



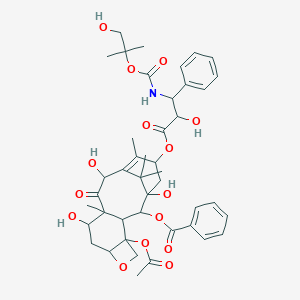
![(Z)-4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B18968.png)
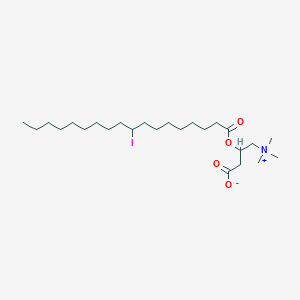
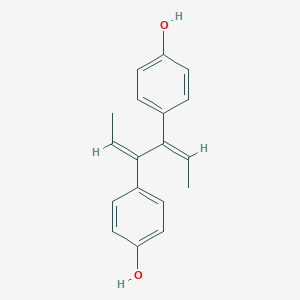
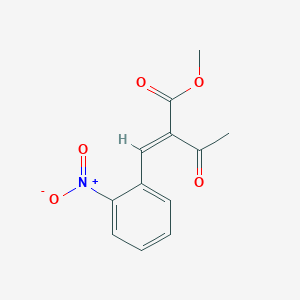
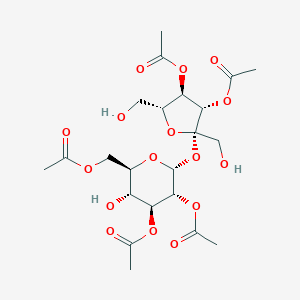

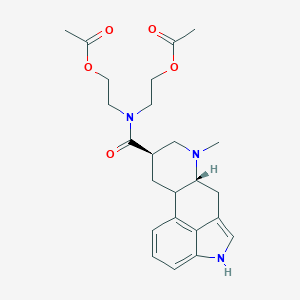
![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)
